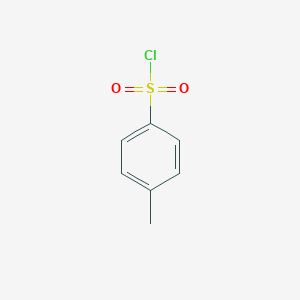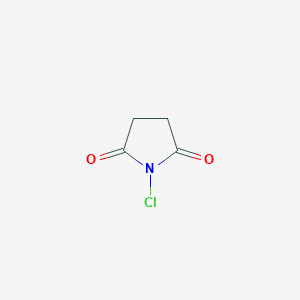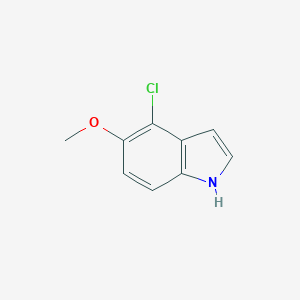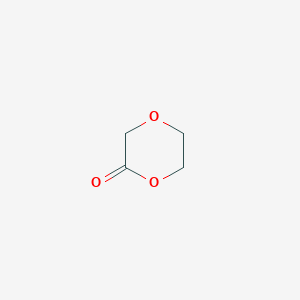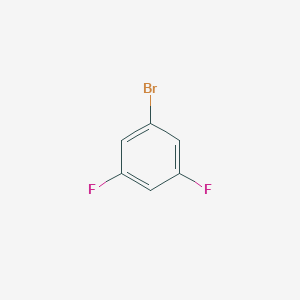
1-Bromo-3,5-difluorobenzene
Overview
Description
1-Bromo-3,5-difluorobenzene is an organic compound with the molecular formula C6H3BrF2 and a molecular weight of 192.99 g/mol . It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted by bromine and fluorine atoms. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Mechanism of Action
Target of Action
1-Bromo-3,5-difluorobenzene is a chemical compound used in the synthesis of various pharmaceutical agents . It has been used in the synthesis of selective antagonists for GluN2C/GluN2D and COX-2 inhibitors . These targets play crucial roles in neurological and inflammatory processes respectively.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the final compound it is used to synthesize. For instance, when used to synthesize COX-2 inhibitors, it can affect the arachidonic acid pathway, leading to reduced production of prostaglandins and thus alleviating inflammation .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the compounds it is used to synthesize. For example, when used in the synthesis of COX-2 inhibitors, the resulting compound can reduce inflammation at the cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a flammable liquid and vapor, and it may cause damage to organs through prolonged or repeated exposure . Therefore, it should be handled with care, avoiding open flames and high temperatures . It should also be stored in a cool, dry, and well-ventilated place .
Preparation Methods
1-Bromo-3,5-difluorobenzene can be synthesized through several methods:
Diazotization and Sandmeyer Reaction: This method involves converting 3,5-difluoroaniline into its diazonium salt, which is then reacted with hydrogen bromide in the presence of copper(I) bromide (CuBr) to yield this compound.
Bromination of 2,4-Difluoroaniline: This process includes bromination followed by diazotization with sodium nitrite and deamination using hypophosphorous acid in an acidic solution.
Photochemical Bromination: This method involves the bromination of meta-difluorobenzene under photochemical conditions, although it is less selective and yields a mixture of brominated products.
Chemical Reactions Analysis
1-Bromo-3,5-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki, Stille, and Heck coupling reactions, forming carbon-carbon bonds with different aryl or vinyl groups.
Reduction: The bromine atom can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and strong bases or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3,5-difluorobenzene has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Materials Science: It is employed in the synthesis of liquid crystals and polymers, which have applications in display technologies and advanced materials.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Comparison with Similar Compounds
1-Bromo-3,5-difluorobenzene can be compared with other similar compounds, such as:
1-Bromo-2,6-difluorobenzene: This compound has bromine and fluorine atoms at different positions, leading to different reactivity and applications.
1-Bromo-3,5-dichlorobenzene: Substituting fluorine with chlorine alters the compound’s electronic properties and reactivity.
3,5-Difluorophenol: This compound lacks the bromine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic applications.
Properties
IUPAC Name |
1-bromo-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLKSIOJYMGSMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196724 | |
| Record name | 1-Bromo-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Bromo-3,5-difluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19327 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
461-96-1 | |
| Record name | 1-Bromo-3,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3,5-difluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3,5-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzene, 1-bromo-3,5-difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the photo-induced reaction of 1-Bromo-3,5-difluorobenzene with trimethyl phosphite?
A: This reaction offers a selective method for synthesizing 3,5-difluorophenyl phosphonate ester []. The photo-induced process allows for the direct formation of the desired product with high selectivity, minimizing the formation of unwanted byproducts. This contrasts with the reaction using 1,3,5-trichlorobenzene, which exhibits lower selectivity due to the reactivity of the chlorine atoms towards trimethyl phosphite.
Q2: How does the presence of fluorine atoms in this compound influence its reactivity compared to 1,3,5-trichlorobenzene?
A: The fluorine atoms in this compound play a crucial role in its selective reactivity with trimethyl phosphite []. While chlorine atoms in 1,3,5-trichlorobenzene can also react with trimethyl phosphite, leading to multiple byproducts, fluorine atoms are inert under the same reaction conditions. This difference in reactivity highlights the importance of fluorine substitution in controlling reaction pathways and achieving high selectivity.
Q3: Can this compound be used as a starting material for more complex molecules?
A: Yes, this compound serves as a valuable precursor in organic synthesis. For example, it can be transformed into 5,7-difluoroindan-1-one through a multi-step synthesis []. This intermediate subsequently enables the synthesis of the 5,7-difluoro-analogue of the naturally occurring compound, cannabispirenone-B. This example highlights the versatility of this compound in constructing complex molecular frameworks.
Q4: Are there efficient synthetic strategies for producing this compound?
A: Research has focused on optimizing the bromination of meta-difluorobenzene to produce this compound []. Gas Chromatography-Mass Spectrometry (GC-MS) analysis revealed that reaction conditions significantly influence the selectivity towards the desired product. This emphasizes the importance of carefully controlling reaction parameters to maximize yield and minimize the formation of byproducts like 1-bromo-2,4-difluorobenzene, 1-bromo-2,6-difluorobenzene, and dibromides.
Q5: What are the applications of Tris(difluorophenyl) methyl methacrylate derivatives synthesized from difluorobromobenzene isomers?
A: Tris(difluorophenyl) methyl methacrylate derivatives, prepared from this compound, 1-bromo-2,4-difluorobenzene, and 1-bromo-3,4-difluorobenzene, hold potential applications in materials science []. The "one-pot" synthesis of these compounds, involving Grignard reagent formation and reaction with diethyl carbonate followed by methacryloyl chloride, offers a streamlined approach for their preparation. Further studies on their methanolysis and potential applications in polymer chemistry are underway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
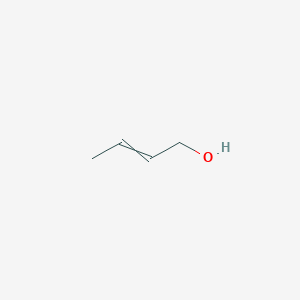



![7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B42823.png)


